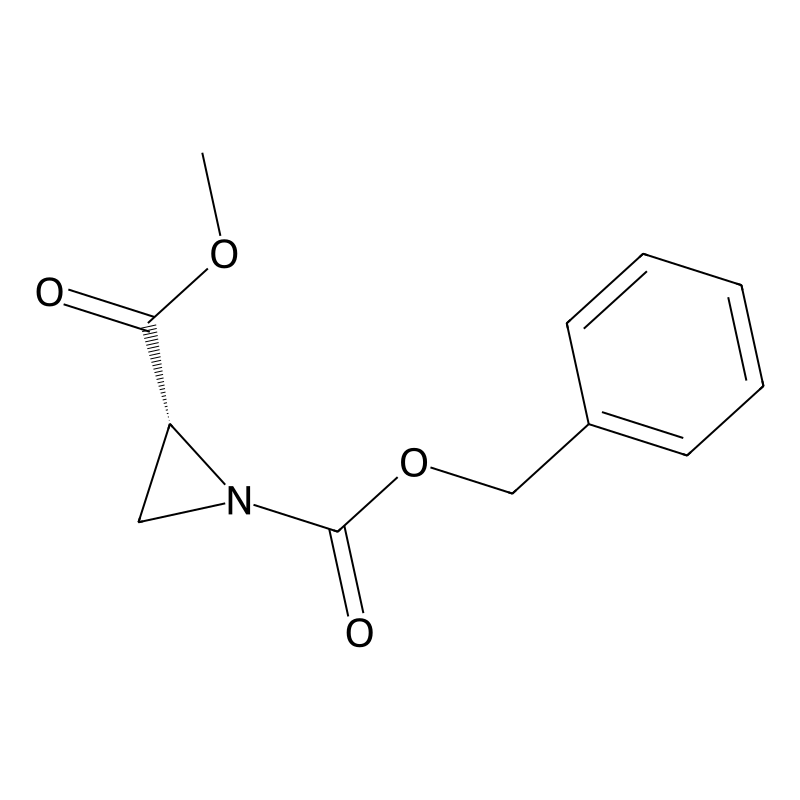

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Structure and Properties

-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a molecule containing a four-membered ring called an aziridine. The molecule also contains a benzyl group (phenylmethane) and two ester groups.

Potential Applications

Scientific research involving 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate explores its potential as a building block for the synthesis of more complex molecules. These complex molecules could have various applications, but further study is needed.

Current Research

Scientific literature databases can be searched to identify recent research articles mentioning 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate. These articles would detail the specific applications investigated by researchers.

- SciFinder and other databases can be used for this purpose (subscriptions required).

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a compound characterized by its unique four-membered aziridine ring structure. Its chemical formula is C12H13NO4, and it has a molecular weight of approximately 235.24 g/mol. The compound features two carboxylate groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's structure can be represented by the following SMILES notation: O=C(OCC1=CC=CC=C1)N(C2)[C@H]2C(OC)=O .

- Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amino acids or other functionalized compounds.

- Esterification: The carboxylate groups can react with alcohols to form esters, which are valuable in the synthesis of more complex molecules.

- Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding dicarboxylic acid.

These reactions make 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate a versatile building block in organic synthesis .

Several methods have been reported for synthesizing 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate:

- Aziridination Reactions: The compound can be synthesized through the aziridination of suitable precursors using nitrogen sources such as azides or amines in the presence of a catalyst.

- Carboxylation: Dicarboxylic acids can be transformed into their corresponding aziridine derivatives through cyclization reactions that involve the formation of the aziridine ring under controlled conditions.

- Esterification: The dicarboxylic acid form can be converted into the ester by reacting with benzyl alcohol and methanol under acidic conditions .

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate has potential applications in various fields:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.

- Medicinal Chemistry: The compound could be explored for its potential therapeutic effects, particularly in developing new antimicrobial or anticancer agents.

- Material Science: Its unique structure may find applications in creating novel materials with specific properties .

Several compounds share structural similarities with 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | 104597-98-0 | 1.00 |

| 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | 170701-87-8 | 1.00 |

| (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | 1217598-28-1 | 0.91 |

| (R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | 405175-79-3 | 0.91 |

| 2-(4-(Benzyloxy)carbonyl)-3-(methoxycarbonyl)piperazin-1-yl acetic acid | 1353945-61-5 | 0.91 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate lies in its specific combination of an aziridine ring and dicarboxylic acid functionalities, which may impart distinct chemical reactivity and biological properties compared to the others listed .